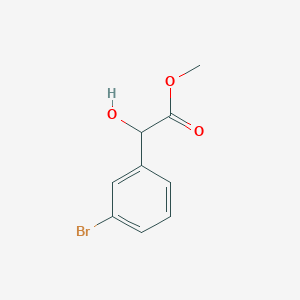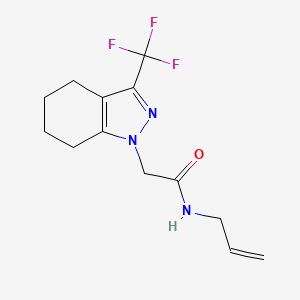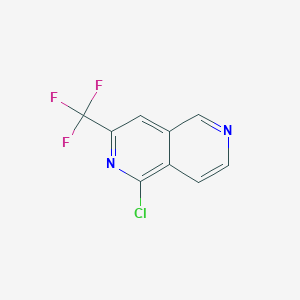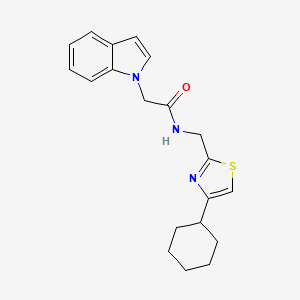
Methyl 2-(3-bromophenyl)-2-hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the third position and a hydroxyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacetate followed by hydroxylation. The reaction typically uses bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid. The hydroxylation step can be achieved using hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
Methyl 2-(3-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Methyl 2-(3-bromophenyl)-2-oxoacetate.
Reduction: Methyl 2-(3-bromophenyl)-2-hydroxyethanol.
Substitution: Methyl 2-(3-methoxyphenyl)-2-hydroxyacetate.
科学研究应用
Methyl 2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects on the target molecules.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-bromophenyl)-2-hydroxyacetate
- Methyl 2-(2-bromophenyl)-2-hydroxyacetate
- Methyl 2-(3-chlorophenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(3-bromophenyl)-2-hydroxyacetate is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and binding affinity to molecular targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
属性
IUPAC Name |
methyl 2-(3-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNXNJIDHSYRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2541777.png)

![2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2541780.png)
![3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2541782.png)

![2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2541786.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2541790.png)
![2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2541791.png)
![6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione](/img/structure/B2541793.png)


